BPO's properties make it a suitable analyte (test substance) for High-Performance Liquid Chromatography (HPLC) analysis. Researchers can separate BPO from mixtures using reverse-phase HPLC methods with a mobile phase containing acetonitrile, water, and phosphoric acid [1]. This technique is valuable for isolating BPO and studying its interactions with other compounds.
Source: [1] Separation of 2-(Biphenyl-4-yl)-5-phenyloxazole on Newcrom R1 HPLC column
Source: [1] Separation of 2-(Biphenyl-4-yl)-5-phenyloxazole on Newcrom R1 HPLC column
5-phenyl-2-(4-phenylphenyl)-1,3-oxazole is an organic compound belonging to the oxazole family, characterized by a five-membered heterocyclic structure that contains one nitrogen atom and one oxygen atom. The molecular formula of this compound is with a molecular weight of approximately 265.33 g/mol. The structure features a phenyl group attached to the oxazole ring and another phenyl group substituted at the 4-position of a biphenyl moiety, which contributes to its unique physical and chemical properties. Oxazoles are noted for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their ability to participate in various
Research has indicated that 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole exhibits significant biological activity. It has been investigated for its potential as a fluorescent probe due to its unique photophysical properties, which make it suitable for biological imaging applications. Additionally, studies suggest that this compound interacts with various enzymes, including cytochrome P450 enzymes involved in drug metabolism. These interactions may lead to either inhibition or activation of enzyme activity, influencing metabolic pathways and cellular responses .
The synthesis of 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. A common method includes:
Industrial production may utilize continuous flow reactors and optimized reaction conditions to enhance yield and efficiency .
5-phenyl-2-(4-phenylphenyl)-1,3-oxazole has a wide range of applications:
Interaction studies have shown that 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole can modulate cellular functions by influencing signaling pathways and gene expression. It has been observed to alter the expression of genes involved in oxidative stress response, affecting reactive oxygen species levels within cells. Moreover, it may inhibit specific kinases by binding to their ATP-binding sites, thereby preventing downstream phosphorylation events .
Several compounds share structural similarities with 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole. Here are some notable examples:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
2-(Chloromethyl)-5-phenyloxazole | Contains a chloromethyl group | Enhanced reactivity due to the presence of chlorine |
2-(Bromomethyl)-5-phenyloxazole | Contains a bromomethyl group | Different reactivity profile compared to chlorinated analogs |
4-(Substituted benzylidene)-2-phenyloxazolones | Variants with different substituents on the benzene | Potentially altered biological activity based on substitution pattern |
The uniqueness of 5-phenyl-2-(4-phenylphenyl)-1,3-oxazole lies in its specific arrangement of phenyl groups and oxazole moiety, which confer distinct chemical reactivity and biological properties not found in other similar compounds. Its ability to engage in diverse
Acute Toxic;Irritant